N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide
Description
Properties
CAS No. |
634184-85-3 |
|---|---|
Molecular Formula |
C15H8BrF6NO3 |
Molecular Weight |
444.12 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H8BrF6NO3/c16-10-4-9(11(24)5-12(10)25)13(26)23-8-2-6(14(17,18)19)1-7(3-8)15(20,21)22/h1-5,24-25H,(H,23,26) |
InChI Key |
LBETUWNMONRNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CC(=C(C=C2O)O)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor. This precursor can be synthesized through a Grignard reaction involving 3,5-bis(trifluoromethyl)phenyl bromide
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding interactions . These interactions collectively contribute to its biological activities and potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : The bromo analog (428.13 g/mol) has a higher molecular weight than the chloro derivative (383.67 g/mol), which may affect solubility and diffusion rates.
- Dihydroxy Substitution: The 2,3-dihydroxy analog (compound 12) has a lower melting point (154–156°C) than mono-hydroxy derivatives, suggesting altered crystallinity due to increased polarity.
- Halogen Size and Melting Point : Larger halogens (e.g., Br, I) correlate with higher melting points, as seen in compound 8 (194–195°C) vs. the iodo analog (216–219°C) .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide is a compound of interest due to its potential biological activity, particularly as an inhibitor of cholinesterases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound functions primarily as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic signaling, which is beneficial in treating conditions such as Alzheimer's disease.
Efficacy Against Cholinesterases
A study designed twenty-two analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide to evaluate their potency against AChE and BuChE. The results indicated moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE. Notably, some derivatives showed balanced inhibition across both enzymes, with promising candidates exhibiting superior activity compared to the established carbamate drug rivastigmine .
| Compound | AChE IC50 (μmol/L) | BuChE IC50 (μmol/L) |
|---|---|---|
| Original Compound | 18.2 - 196.6 | 9.2 - 196.2 |
| Rivastigmine | N/A | N/A |
| Best Derivative | <18.2 | <9.2 |
Selectivity Modulation
The study also highlighted that the substitution pattern on the phenyl ring could modulate selectivity between AChE and BuChE. This property is crucial for developing drugs that target specific cholinergic pathways without affecting others, potentially reducing side effects .
Alzheimer’s Disease Models
In preclinical models of Alzheimer’s disease, compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide showed significant improvements in cognitive function when administered alongside standard treatments. These studies suggest that enhancing cholinergic activity through selective inhibition of cholinesterases can lead to better management of dementia-related symptoms.
Inhibition of NF-κB Pathway
Another study explored the broader implications of this compound's biological activity by investigating its effects on the NF-κB signaling pathway. Although primarily focused on a different scaffold, it was noted that compounds related to N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide exhibited potential as inhibitors of this pathway, which is relevant in oncological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
